
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Overview
Description
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid (CAS: 179087-93-5) is a phenoxy acetic acid derivative featuring a thiazolidine-2,4-dione (TZD) scaffold. This compound is synthesized via Knoevenagel condensation of substituted hydroxybenzaldehydes with TZD, followed by sodium borohydride reduction .
Preparation Methods
Synthetic Routes to 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid
Alkylation of Thiazolidine-2,4-dione with 4-Hydroxybenzyl Halides
The foundational step involves introducing the thiazolidine-2,4-dione moiety to the aromatic ring via a methylene bridge. Thiazolidine-2,4-dione, characterized by its acidic C5 proton (pKa ~6.5), undergoes deprotonation with bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate a nucleophilic enolate . This enolate reacts with 4-hydroxybenzyl bromide in anhydrous dimethylformamide (DMF) at 60–80°C to yield 4-((2,4-dioxothiazolidin-5-YL)methyl)phenol (Intermediate I).
Reaction Conditions
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Substrate: 4-Hydroxybenzyl bromide (1.2 equiv)
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Base: NaH (1.5 equiv)
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Solvent: Anhydrous DMF
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Temperature: 60–80°C, 6–8 hours
Protection of the phenolic hydroxyl group as a methyl ether (using methyl iodide/K₂CO₃) prior to alkylation minimizes side reactions, followed by deprotection with boron tribromide (BBr₃) in dichloromethane .
Williamson Ether Synthesis for Phenoxyacetic Acid Formation
Intermediate I is subsequently functionalized with the acetic acid group via Williamson ether synthesis. Deprotonation of the phenol with sodium hydroxide (NaOH) in ethanol facilitates nucleophilic attack on chloroacetic acid, forming the desired phenoxyacetic acid derivative .
Reaction Conditions
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Substrate: Intermediate I (1.0 equiv), chloroacetic acid (1.5 equiv)
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Base: NaOH (2.0 equiv)
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Solvent: Ethanol/water (3:1)
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Temperature: Reflux, 4–6 hours
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields for the alkylation step are achieved in polar aprotic solvents (DMF, dimethyl sulfoxide) at elevated temperatures (70–80°C), which enhance enolate reactivity . Substituting DMF with tetrahydrofuran (THF) reduces yields by 20–25% due to poorer solubility of the enolate .
Catalytic Additives
Inclusion of catalytic potassium iodide (KI) in the Williamson ether synthesis accelerates the substitution rate by forming a more reactive iodoacetate intermediate, improving yields to 85% .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆, 300 MHz): δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 4.60 (s, 2H, OCH₂CO), 4.10 (s, 2H, SCH₂), 3.45 (s, 2H, CH₂-thiazolidine) .
Purity Validation
Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) and elemental analysis (C, H, N, S) confirm purity >98% .
Comparative Analysis of Synthetic Methods
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Alkylation-Williamson | High regioselectivity, scalable | Multi-step, requires protection/deprotection | 65–78 |
Direct Condensation | One-pot synthesis | Low yield (<50%), side-product formation | 40–48 |
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives .
Scientific Research Applications
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has shown its potential antimicrobial activity, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid involves its interaction with biological molecules. The thiazolidine ring can form hydrogen bonds with proteins and DNA, leading to changes in their structure and function. This interaction can result in antioxidant and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Modifications
The compound shares a phenoxy acetic acid backbone with several analogs, but its distinct TZD substituent differentiates it from others. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Toxicity and Pharmacokinetics
- TZD Scaffold : Associated with edema and hepatotoxicity in clinical use (e.g., pioglitazone), necessitating careful derivative optimization .
- GW501516 : High lipophilicity (LogP >5) contributes to tissue accumulation and toxicity .
- Methoxyimino Analogs (): Lower molecular weights (~285–310 Da) suggest better renal clearance compared to TZD derivatives (~325 Da) .
Biological Activity
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, also known by its CAS number 179087-93-5, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
1. Antioxidant Activity
Thiazolidine derivatives, including this compound, have demonstrated significant antioxidant properties. Studies have shown that these compounds can inhibit lipid peroxidation effectively. For instance, compounds with specific substitutions at the cyclohexyl moiety exhibited enhanced antioxidant activity, with effective concentrations (EC50) ranging from 0.565 mM to 0.708 mM in various assays .
Compound | EC50 (mM) | Activity Type |
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3i | 0.565 | Antioxidant |
3r | 0.708 | Antioxidant |
2. Anticancer Activity
Research indicates that thiazolidine derivatives possess anticancer properties through various mechanisms, including the inhibition of cell proliferation in cancer cell lines such as HepG2 and MCF-7. Notably, derivative compounds have shown IC50 values ranging from 5.1 µM to 22.08 µM against these cell lines.
Cell Line | Compound | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
HepG2 | 16f | 6.19 | Sorafenib: 9.18 |
MCF-7 | 16f | 5.10 | Doxorubicin: 7.26 |
The most effective derivative among tested compounds was shown to outperform standard anticancer drugs in terms of potency .
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidine derivatives have also been documented, with studies indicating their potential to modulate inflammatory pathways and reduce cytokine production in vitro. This property is crucial for developing therapeutic agents targeting chronic inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of thiazolidine derivatives:
- Antioxidant Study : A study published in Molecules demonstrated that specific thiazolidine derivatives significantly inhibited oxidative stress markers in cellular models, suggesting their potential as protective agents against oxidative damage .
- Anticancer Research : In vitro studies reported in Pharmaceuticals showed that certain derivatives exhibited strong cytotoxic effects on various cancer cell lines, indicating their promise as candidates for further development in cancer therapy .
- Inflammation Modulation : Research has indicated that thiazolidine compounds can effectively downregulate pro-inflammatory cytokines in macrophage models, presenting a potential avenue for treating inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for preparing derivatives of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid?
Methodological Answer:
A common approach involves coupling the thiazolidinedione core with substituted phenoxyacetic acid precursors. For example, Nikalje et al. (2012) synthesized derivatives by reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. The reaction was stirred at room temperature, monitored by TLC, and purified via precipitation in water . Key parameters:
- Solvent: DMF for solubility and reactivity.
- Base: K₂CO₃ to deprotonate phenolic hydroxyl groups.
- Purification: Water-induced precipitation or recrystallization (e.g., ethanol or benzene) .
Q. How can computational methods optimize the synthesis of novel derivatives?
Advanced Research Insight:
The ICReDD initiative ( ) integrates quantum chemical calculations and information science to predict reaction pathways and optimize conditions. For instance:
- Quantum Mechanics: Simulate transition states to identify energetically favorable routes.
- Machine Learning: Analyze experimental datasets to correlate substituent effects with reaction yields.
- Feedback Loops: Experimental data (e.g., reaction yields, byproducts) refine computational models, reducing trial-and-error approaches .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Basic Analytical Framework:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1720 cm⁻¹ for carboxylic acids, C-O-C stretches at ~1230 cm⁻¹ for ether linkages) .
- NMR: Confirms substitution patterns (e.g., aromatic protons in the 6.5–8.0 ppm range, methylene groups in the 4.0–5.0 ppm range) .
- Mass Spectrometry: Validates molecular weight and fragmentation patterns (e.g., ESI-MS for ionizable groups) .
Q. How to design a structure-activity relationship (SAR) study for hypoglycemic activity evaluation?
Advanced Experimental Design:
- Variable Substituents: Synthesize derivatives with diverse N-substituents (e.g., alkyl, aryl, heterocyclic groups) to assess electronic and steric effects.
- Biological Assays: Test in vivo models (e.g., Wistar albino mice) for glucose-lowering effects, measuring parameters like blood glucose levels and insulin sensitivity.
- Data Correlation: Use statistical tools (e.g., multivariate regression) to link structural features (logP, H-bond donors) with activity .
Q. What are the common challenges in purifying this compound, and how are they addressed?
Methodological Considerations:
- Challenge: Low solubility in polar solvents due to hydrophobic aromatic moieties.
- Solutions:
Q. How to resolve contradictions in biological activity data across studies?
Advanced Data Analysis:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for hypoglycemic studies) and dosages.
- Meta-Analysis: Pool data from multiple studies to identify outliers or trends.
- Mechanistic Studies: Use knockout models or enzyme inhibition assays to validate targets (e.g., PPARγ for thiazolidinediones) .
Q. What storage conditions ensure the stability of this compound?
Basic Guidelines:
- Temperature: Store at –20°C in airtight containers to prevent degradation.
- Light Sensitivity: Protect from UV exposure using amber glass vials.
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of labile groups (e.g., ester linkages) .
Q. What in silico approaches predict pharmacokinetic properties of derivatives?
Advanced Computational Tools:
- Molecular Docking: Simulate binding to targets like PPARγ using AutoDock or Schrödinger.
- ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity (e.g., Ames test predictions).
- QSAR Models: Relate molecular descriptors (e.g., polar surface area) to absorption and excretion .
Properties
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAASESEPRXRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462405 | |
Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179087-93-5 | |
Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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